(R)-1-Methyl-pyrrolidin-3-ylamino-acetic acid is a chiral compound with significant relevance in organic chemistry and pharmaceutical research. It features a pyrrolidine ring, which is a five-membered cyclic structure containing one nitrogen atom. The presence of a chiral center at the 1-methyl position makes this compound particularly interesting for stereochemical studies and applications in medicinal chemistry.
This compound can be synthesized through various methods, often starting from racemic mixtures that require resolution to isolate the desired enantiomer. Its importance is underscored by its potential applications in drug development and biological research.
(R)-1-Methyl-pyrrolidin-3-ylamino-acetic acid belongs to the class of amino acids and derivatives, specifically categorized as a pyrrolidine derivative. Its unique chiral configuration distinguishes it from other similar compounds, such as its enantiomer, (S)-1-Methyl-pyrrolidin-3-ylamino-acetic acid, which may exhibit different biological activities.
The synthesis of (R)-1-Methyl-pyrrolidin-3-ylamino-acetic acid typically involves the resolution of racemic mixtures. A common synthetic route starts with a racemic mixture that is treated with an enantiomerically pure chiral reagent. This process forms diastereomers, which can be separated based on their distinct physical properties.
The molecular structure of (R)-1-Methyl-pyrrolidin-3-ylamino-acetic acid includes:
(R)-1-Methyl-pyrrolidin-3-ylamino-acetic acid can undergo several types of chemical reactions:
The major products formed depend on the reaction type:
The mechanism of action for (R)-1-Methyl-pyrrolidin-3-ylamino-acetic acid involves its interaction with specific molecular targets within biological systems. It acts as a ligand that binds to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The precise molecular targets and pathways are contingent upon the compound's structure and the context of its application in therapeutic settings .
(R)-1-Methyl-pyrrolidin-3-ylamino-acetic acid is typically characterized by:
Key chemical properties include:
Relevant analytical techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are often employed to confirm the structure and purity of synthesized compounds .
(R)-1-Methyl-pyrrolidin-3-ylamino-acetic acid has diverse applications in scientific research:
Its unique chiral configuration makes it a valuable compound for studying stereochemical effects across various chemical and biological processes .
The compound ((R)-1-Methyl-pyrrolidin-3-ylamino)-acetic acid exemplifies the strategic application of chiral pyrrolidine scaffolds in drug design. Its systematic IUPAC name denotes:
Table 1: Key Identifiers of ((R)-1-Methyl-pyrrolidin-3-ylamino)-Acetic Acid
Property | Value/Descriptor |
---|---|
CAS Registry Number | 1354018-06-6 [4] |
Molecular Formula | C₈H₁₆N₂O₂ (for piperidine analog variant)* |
Canonical SMILES | CC(=O)N1CCC@@HC1 [4] |
Chiral Center Specification | (R)-configuration at C3 [8] [10] |
*Note: Structural analog ((R)-1-Methyl-piperidin-3-ylamino)-acetic acid (CAS 898384-50-4) shares similar stereochemical features [6].
The (R)-stereochemistry critically dictates three-dimensional pharmacophore orientation:
Table 2: Physicochemical Comparison of Pyrrolidine vs. Related Scaffolds
Parameter | Pyrrolidine | Pyrrole | Cyclopentane |
---|---|---|---|
Dipole Moment (D) | 1.411 | 2.930 | 0.073 |
LogP | 0.459 | 0.750 | 3.000 |
PSA (Ų) | 16.464 | 13.964 | 0 |
Chiral Centers | Up to 4 | 0 | 0 |
Data derived from Qikprop calculations [3]
The amino-acetic acid (–CH₂COOH) motif in (R)-pyrrolidine derivatives enables multitarget engagement across therapeutic areas:
Oral bioavailability in rats exceeds 50% for (R)-derivatives due to active transport of zwitterionic species [1].
Enzyme Inhibitors: Pyrrolidine-acetic acid hybrids demonstrate selective inhibition of disease-relevant enzymes:
Protein Kinases: Pyrrolidine-2-carboxamides inhibit plasma kallikrein (Ki < 50 nM) for thrombosis treatment, where stereochemistry modulates S1/S2 pocket occupancy [5].
Oncology Applications: Pyrrolidine scaffolds conjugated with acetic acid exhibit anticancer activity through kinase modulation (e.g., cyclin-dependent kinases) [5]. SAR studies confirm:
Table 3: Therapeutic Applications of (R)-Pyrrolidine Acetic Acid Derivatives
Therapeutic Area | Target | Key Compound Features | Potency |
---|---|---|---|
HIV-1 Prevention | CCR5 Receptor | 4-Heterocyclic piperidine + (R)-pyrrolidine acetic acid | IC₉₀ < 100 nM [1] |
Diabetes | α-Glucosidase | (R)-Dihydroxy pyrrolidine + saturated amide | IC₅₀ = 98.47 μM [5] |
Thrombosis | Plasma Kallikrein | Pyrrolidine-2-carboxamide + 4-chloroaniline | Ki < 50 nM [5] |
Oncology | Autotaxin | (S)-Pyroglutamic acid + benzyl substituent | IC₅₀ = 0.0035 μM [5] |
The convergence of stereochemical precision, zwitterionic pharmacokinetics, and modular synthetic accessibility solidifies ((R)-1-Methyl-pyrrolidin-3-ylamino)-acetic acid as a versatile warhead in precision drug discovery [3] [5] [10].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1